molecular formula C17H24N2O9 B3021176 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate CAS No. 1177361-86-2

4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate

Cat. No.: B3021176
CAS No.: 1177361-86-2
M. Wt: 400.4 g/mol
InChI Key: VCWVTXIJHHCLCZ-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate is a chemical compound with the molecular formula C15H22N2O5. It is known for its unique structure, which includes an ethoxy group, a pyrrolidinylmethyl group, and an aniline moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate typically involves the reaction of 4-ethoxyaniline with 2-pyrrolidinylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with oxalic acid to form the dioxalate salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification of the final product is achieved through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized quinones, reduced amines, and substituted aniline derivatives .

Scientific Research Applications

4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

  • 4-Methoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate
  • 4-Ethoxy-N-(2-piperidinylmethyl)aniline dioxalate
  • 4-Ethoxy-N-(2-morpholinylmethyl)aniline dioxalate

Comparison: Compared to these similar compounds, 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the pyrrolidinylmethyl moiety provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

4-ethoxy-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2C2H2O4/c1-2-16-13-7-5-11(6-8-13)15-10-12-4-3-9-14-12;2*3-1(4)2(5)6/h5-8,12,14-15H,2-4,9-10H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWVTXIJHHCLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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